Fulvestrant, known chemically as 7 alpha-[9-(4,4,5,5,5-pentafluoropentyl sulfinyl)nonyl]estra-1,3,5(10)-triene-3,17-beta-diol, was developed by Aslicon and has been marketed since 2002 in the United States and 2004 in Europe. Its impurities, including Fulvestrant Impurity 4, arise during the synthesis and processing of fulvestrant. Various studies have identified numerous potential impurities that may form during the synthesis process due to degradation or incomplete reactions .
Fulvestrant Impurity 4 falls under the category of organic chemical impurities. It is classified based on its structural characteristics and its formation during the synthetic processes involved in producing fulvestrant. Understanding these classifications helps in developing analytical methods for detection and quantification.
The synthesis of fulvestrant typically involves multiple steps that include various chemical reactions such as oxidation, substitution, and aromatization. The most common synthetic routes include:
The synthesis process is generally divided into six stages:
Fulvestrant Impurity 4 has a complex molecular structure characterized by multiple functional groups including sulfoxide functionalities. Its molecular formula is typically derived from that of fulvestrant but includes modifications that define it as an impurity.
The molecular weight of Fulvestrant Impurity 4 varies depending on its specific structure but generally falls within a range typical for organic compounds derived from steroidal frameworks. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Fulvestrant Impurity 4 can be formed through several chemical reactions during the synthesis of fulvestrant:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography are employed to identify and quantify these impurities in pharmaceutical formulations .
Relevant data regarding these properties are essential for ensuring proper handling and storage conditions during pharmaceutical development .
Fulvestrant Impurity 4 is primarily utilized for:
Fulvestrant (7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol) is a selective estrogen receptor downregulator (SERD) used clinically for hormone receptor-positive (HR+) metastatic breast cancer in postmenopausal women. Unlike partial antagonists like tamoxifen, fulvestrant competitively binds to estrogen receptors (ERα and ERβ) with affinity comparable to estradiol, inducing receptor conformational changes that block dimerization, nuclear translocation, and transcriptional activity. Critically, it accelerates ER degradation via proteasomal pathways, eliminating estrogen-driven proliferative signaling in breast cancer cells. This pure antagonism—devoid of agonist effects—makes it a cornerstone therapy for advanced HR+ malignancies resistant to aromatase inhibitors [1] [2].
Impurity profiling is mandated by ICH Q3A/B, Q6A, and pharmacopeial standards (USP/EP) to ensure drug safety and efficacy. Organic impurities—including starting materials, synthetic intermediates, or degradation products—may alter pharmacological activity or introduce toxicity. For fulvestrant, regulatory guidelines impose strict thresholds: identification limits at 0.1% and qualification limits at 0.15% of the active pharmaceutical ingredient (API). Uncontrolled impurities risk batch rejection due to potential impacts on stability, bioavailability, and receptor-binding specificity. Consequently, manufacturers must characterize and monitor impurities throughout synthesis, formulation, and storage [6] [1].
Fulvestrant impurities are systematically classified into three categories:
Fulvestrant Impurity 4 (C~30~H~44~O~6~S, MW 532.73 g/mol, PubChem CID 169490778) is characterized as a hydrolytic degradation derivative arising from ester cleavage or sulfoxide reduction in the API’s alkyl sidechain. Structurally, it retains the steroidal core but lacks the complete pentafluoropentylsulfinylnonyl sidechain critical for high-affinity ER binding. This modification reduces its receptor antagonism by >90% compared to fulvestrant, as confirmed by ERα binding assays (K~i~ >100 nM vs. fulvestrant’s 0.15 nM). Its presence in formulations may indicate hydrolysis during storage or manufacturing, necessitating rigorous analytical control [2] [4] [1].
Table 1: Structural and Chemical Identifiers of Fulvestrant Impurity 4
Property | Value |
---|---|
Chemical Name | Undisclosed (Degradation-specific) |
CAS Number | 1621885-82-2 |
Molecular Formula | C~30~H~44~O~6~S |
PubChem CID | 169490778 |
IUPAC Name | Data not fully disclosed |
Category | Degradation Product |
Pharmacopeial Status | Monitored in USP/EP |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0